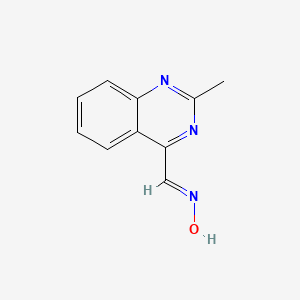

2-Methylquinazoline-4-carbaldehyde oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

(NE)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C10H9N3O/c1-7-12-9-5-3-2-4-8(9)10(13-7)6-11-14/h2-6,14H,1H3/b11-6+ |

InChI Key |

LZGZYHSLIYWOKE-IZZDOVSWSA-N |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=N1)/C=N/O |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)C=NO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylquinazoline 4 Carbaldehyde Oxime and Precursors

Strategies for the Construction of the Quinazoline (B50416) Ring System

The formation of the bicyclic quinazoline framework is the initial and critical phase of the synthesis. Various methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed and multicomponent strategies.

Cyclization Reactions Involving Aromatic Precursors

Traditional synthetic routes to the quinazoline core often rely on the cyclization of readily available aromatic precursors, primarily derivatives of anthranilic acid. A widely employed method involves the reaction of anthranilic acid with an appropriate reagent to form the pyrimidine (B1678525) ring. For the synthesis of 2-methylated quinazolines, this typically involves condensation with acetic anhydride (B1165640) to form an intermediate, 2-methyl-4H-3,1-benzoxazin-4-one. This benzoxazinone (B8607429) is then treated with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) or hydrazine (B178648) hydrate, which facilitates ring opening and subsequent recyclization to yield the 2-methylquinazolin-4(3H)-one core structure. researchgate.netnih.gov

Other cyclization strategies include the reaction of ortho-fluorobenzamides with amides, promoted by a base like cesium carbonate in dimethyl sulfoxide (B87167) (DMSO), which proceeds via a transition-metal-free SNAr reaction followed by intramolecular cyclization. Oxidative cyclization techniques have also been reported, utilizing reagents like iodosobenzene (B1197198) bis(trifluoroacetate) (PIFA) to induce ring closure in suitably functionalized alkene precursors.

Metal-Catalyzed Approaches to Quinazoline Ring Formation

Transition-metal catalysis has emerged as a powerful and versatile tool for constructing the quinazoline scaffold, often allowing for milder reaction conditions and broader substrate scopes. nih.gov Catalysts based on palladium, copper, iron, manganese, and cobalt have been successfully employed. nih.govresearchgate.net

Palladium-catalyzed reactions, for instance, can achieve the synthesis of 4-arylquinazolines through a cascade reaction involving 2-aminobenzonitriles, triethyl orthocarboxylates, and boronic acids. organic-chemistry.org Copper catalysis is also prevalent, enabling one-pot tandem reactions between aldehydes, (2-aminophenyl)methanols, and an ammonium source to form 2-functionalized quinazolines. nih.gov Earth-abundant and less toxic metals like manganese and iron have gained attention for their use in acceptorless dehydrogenative coupling (ADC) reactions, which provide an environmentally benign route to quinazolines from precursors like 2-aminobenzyl alcohols and amides or nitriles. nih.gov

The following table summarizes various metal-catalyzed approaches for the synthesis of the quinazoline ring system.

| Catalyst System | Starting Materials | Key Transformation | Ref. |

| Copper (Cu) | 2-bromophenyl methylamines, Amides | Ullmann-type coupling | |

| (2-aminophenyl)methanols, Aldehydes, NH₄Cl | One-pot tandem reaction | nih.gov | |

| Palladium (Pd) | 2-aminobenzonitriles, Aryl boronic acids, Aldehydes | Three-component tandem assembly | organic-chemistry.org |

| Manganese (Mn) | 2-aminobenzyl alcohols, Primary amides | Acceptorless dehydrogenative coupling | nih.gov |

| Iron (Fe) | 2-alkylamino N-H ketimines | sp³ C-H oxidation and C-N bond formation | nih.gov |

| Cobalt (Co) | 2-aminobenzyl alcohols, Nitriles | Dehydrogenative cyclization | organic-chemistry.org |

| Ruthenium (Ru) | 2-aminobenzylamines, Alcohols | Dehydrogenative annulation |

Multicomponent Reactions for Quinazoline Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient pathway to complex molecules like quinazolines. These reactions are valued for their atom economy and operational simplicity. rsc.org

One notable example is the Ugi four-component reaction (Ugi-4CR), which can be adapted for the synthesis of quinazolinone derivatives. This approach may involve the reaction of ortho-bromobenzoic acids, ortho-cyanobenzaldehydes, isocyanides, and ammonia, followed by a metal-catalyzed intramolecular N-arylation to form the final ring system. Another strategy involves an iodine-catalyzed three-component reaction of substituted benzaldehydes with ortho-aminoarylketones in the presence of ammonium acetate, which proceeds in high yield. nih.gov Copper has also been used to catalyze one-pot, three-component reactions of ortho-bromoaromatic ketones, aldehydes, and ammonia to generate the quinazoline scaffold. nih.gov

Synthesis of 2-Methylquinazoline-4-carbaldehyde Precursor

Once the quinazoline core is established, subsequent steps are required to install the specific functional groups of the target molecule: a methyl group at position 2 and a carbaldehyde (formyl) group at position 4.

Approaches to Introduce the Methyl Group at Position 2

The introduction of the methyl group at the C2 position is most commonly achieved during the initial construction of the quinazoline ring. As mentioned previously, the reaction of anthranilic acid with acetic anhydride is a direct and efficient method. researchgate.netnih.gov In this reaction, the acetyl group from the acetic anhydride provides the carbon atom at position 2 and its attached methyl group, leading directly to the formation of 2-methyl-4H-3,1-benzoxazin-4-one. Subsequent reaction with an ammonia source converts this intermediate into 2-methylquinazolin-4(3H)-one, which serves as a key precursor for further functionalization. nih.gov

Methods for Formyl Group Introduction at Position 4 of Quinazoline

The introduction of a formyl group at the C4 position of the 2-methylquinazoline (B3150966) ring is a more challenging transformation, as this position typically exists as part of a stable amide-like system in the 2-methylquinazolin-4(3H)-one precursor. A common synthetic strategy involves converting the C4-oxo group into a more reactive leaving group, such as a chlorine atom.

This is typically accomplished by treating 2-methylquinazolin-4(3H)-one with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 4-chloro-2-methylquinazoline. nih.govresearchgate.net The chloro group at the C4 position is highly activated towards nucleophilic substitution and is a key intermediate for further functionalization. nih.gov

From 4-chloro-2-methylquinazoline, the formyl group can be introduced via palladium-catalyzed cross-coupling reactions. The C4 position of chloroquinazolines is known to be the most electrophilic site and shows exclusive selectivity in such reactions. nih.gov A plausible route is a palladium-catalyzed carbonylation, where the chloro-substituted precursor is reacted with carbon monoxide and a reducing agent (a silane, for example) in the presence of a palladium catalyst to install the aldehyde functionality.

Alternatively, a pathway involving the oxidation of a methyl group can be considered. This would involve the synthesis of 2,4-dimethylquinazoline (B1295901) as a starting material. Based on analogous transformations in the quinoline (B57606) series, the 4-methyl group could then be chemoselectively oxidized to a carbaldehyde using a hypervalent iodine(III) reagent. researchgate.net

With the 2-methylquinazoline-4-carbaldehyde precursor in hand, the final step is the formation of the oxime. This is a standard condensation reaction where the aldehyde is treated with hydroxylamine (B1172632) hydrochloride in the presence of a mild base, such as potassium carbonate, in a solvent like ethanol (B145695). This reaction proceeds efficiently to yield the final target compound, 2-Methylquinazoline-4-carbaldehyde oxime. mdpi.com

Optimization of Reaction Conditions for Carbaldehyde Formation

The synthesis of the precursor, 2-methylquinazoline-4-carbaldehyde, can be approached via a two-step sequence starting from 2-aminoacetophenone (B1585202). This route involves the formation of a chloromethyl intermediate, followed by its conversion to the carbaldehyde.

Step 1: Synthesis of 2-(chloromethyl)-4-methylquinazoline (B46745)

The initial step is the cyclization reaction between 2-aminoacetophenone and chloroacetonitrile (B46850) to form 2-(chloromethyl)-4-methylquinazoline. Optimization of this procedure involves careful control of reagents, catalysts, temperature, and reaction time to maximize yield and purity.

A common method involves reacting o-aminoacetophenone with chloroacetonitrile in the presence of a catalyst, such as phosphoric acid or a Lewis acid, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux. Key parameters for optimization include:

Catalyst Loading: The molar ratio of the acid catalyst to the reactants is critical. Insufficient catalyst can lead to slow or incomplete reaction, while excess may cause side reactions.

Solvent: Anhydrous ethanol is a common solvent, but other high-boiling point solvents can be explored to potentially increase the reaction rate.

Temperature and Time: The reaction is typically run at the reflux temperature of the solvent. Optimization involves monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the minimum time required for the complete consumption of starting materials, thereby preventing the formation of degradation byproducts. A typical duration might be several hours. chemicalbook.com

Work-up Procedure: After cooling, the product is often isolated by filtration and purified. The optimization of the work-up involves selecting appropriate washing solvents to remove unreacted starting materials and the catalyst.

| Parameter | Condition | Rationale for Optimization |

|---|---|---|

| Reactants | 2-aminoacetophenone, Chloroacetonitrile | High purity of starting materials is essential to prevent side reactions. |

| Catalyst | Phosphoric Acid (H3PO4) | Optimizing the molar ratio (e.g., 1.2 equivalents) ensures efficient catalysis without promoting degradation. |

| Solvent | Anhydrous Ethanol | Provides a suitable medium for the reaction; other solvents like 1,4-dioxane (B91453) could be tested. |

| Temperature | Reflux | Ensures sufficient energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | ~18-48 hours | Monitored by TLC to ensure completion and avoid byproduct formation from prolonged heating. |

Step 2: Conversion to 2-Methylquinazoline-4-carbaldehyde via the Sommelet Reaction

The 4-(chloromethyl) group is a benzylic halide analogue and can be converted to the corresponding aldehyde using the Sommelet reaction. organicreactions.orgwikipedia.org This reaction involves treatment of the halide with hexamine (hexamethylenetetramine) followed by hydrolysis.

The optimization of the Sommelet reaction focuses on several factors:

Hexamine Salt Formation: The initial reaction between 2-(chloromethyl)-4-methylquinazoline and hexamine forms a quaternary ammonium salt. This is typically performed in a solvent like chloroform (B151607) or ethanol. The reaction usually proceeds to completion at room temperature or with gentle heating.

Hydrolysis Conditions: The subsequent hydrolysis of the hexaminium salt is the key step. It is often carried out with water or aqueous acetic acid. The pH, temperature, and reaction time of the hydrolysis step must be carefully controlled to favor aldehyde formation and prevent side reactions, such as the formation of the corresponding amine (Delépine reaction). wikipedia.org

Product Isolation: The aldehyde product is typically isolated by extraction, followed by chromatographic purification or recrystallization.

| Parameter | Condition | Rationale for Optimization |

|---|---|---|

| Reactant | 2-(chloromethyl)-4-methylquinazoline | Purity of the halide is crucial for a clean reaction. |

| Reagent | Hexamine | Used in slight excess to ensure complete conversion of the halide. |

| Hydrolysis Medium | Water or aqueous acetic acid | The acidity and temperature are optimized to favor aldehyde formation over amine byproducts. |

| Temperature | Gentle heating/reflux | Controls the rate of hydrolysis and minimizes decomposition. |

Oxime Formation from 2-Methylquinazoline-4-carbaldehyde

The conversion of the carbaldehyde functional group to an oxime is a standard condensation reaction. For heteroaromatic aldehydes like 2-methylquinazoline-4-carbaldehyde, this transformation is generally efficient.

The most common method for oxime formation is the reaction of the aldehyde with a hydroxylamine derivative, typically hydroxylamine hydrochloride (NH₂OH·HCl). Since the reaction releases HCl, a base is required to neutralize the acid and liberate the free hydroxylamine nucleophile.

The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the C=N double bond of the oxime. A typical procedure involves stirring the aldehyde and hydroxylamine hydrochloride in a solvent like ethanol, followed by the addition of a base.

Oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The stereochemical outcome of the reaction can be influenced by factors such as the steric bulk of the substituents, the solvent, and the pH of the reaction medium. In the case of analogous quinazoline carbaldehydes, the formation of the (E)-isomer is often predominantly observed. The conformation of the resulting oxime can be definitively confirmed by techniques such as single-crystal X-ray diffractometry, which provides precise information on the spatial arrangement of the atoms. For closely related compounds like (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime, X-ray crystallography has confirmed the (E) configuration.

While the reaction is often mediated by a stoichiometric amount of a base like potassium carbonate (K₂CO₃) or pyridine, various catalytic systems have been developed to promote oximation under milder conditions or with improved efficiency. These catalysts function to either activate the carbonyl group or enhance the nucleophilicity of hydroxylamine.

Base-Mediated Reaction: In the context of 2-methylquinazoline-4-carbaldehyde, a base such as potassium carbonate is effective. It acts as an acid scavenger, neutralizing the HCl released from hydroxylamine hydrochloride, which drives the equilibrium towards product formation.

Acid Catalysis: In some systems, mild acid catalysts can accelerate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. Natural acids like citric acid or oxalic acid have been used in green chemistry approaches for oxime synthesis. synarchive.com

Heterogeneous Catalysts: To simplify purification and minimize waste, solid catalysts have been explored. Metal oxides like ZnO or Bi₂O₃ have been shown to be effective for solvent-free oximation reactions, often proceeding rapidly at room temperature with simple mechanical grinding. researchgate.net These catalysts can be easily removed by filtration.

The choice of system depends on the specific substrate and the desired reaction conditions (e.g., temperature, solvent, and environmental impact). For quinazoline derivatives, the base-mediated approach in ethanol is a well-documented and reliable method.

| System | Reagents/Catalyst | Typical Conditions | Advantages |

|---|---|---|---|

| Base-Mediated | NH₂OH·HCl, K₂CO₃ (or Pyridine) | Ethanol, Room temp. to Reflux | Reliable, high yield for many substrates. |

| Acid-Catalyzed | NH₂OH·HCl, Oxalic Acid | Acetonitrile, Reflux | Green approach, avoids toxic bases. synarchive.com |

| Heterogeneous | NH₂OH·HCl, Bi₂O₃ | Solvent-free, grinding at room temp. | Easy catalyst removal, environmentally friendly. researchgate.net |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the intermediates and the final this compound are critical for obtaining a compound of high purity. Standard laboratory techniques are employed at each stage.

2-(chloromethyl)-4-methylquinazoline (Intermediate): Following the cyclization reaction, the crude product may be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. The solid is then washed with a suitable solvent (e.g., cold ethanol or water) to remove residual catalyst and soluble impurities. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol or an ethyl acetate/hexane mixture.

2-Methylquinazoline-4-carbaldehyde (Intermediate): After the Sommelet reaction and hydrolysis, the aldehyde is typically extracted from the aqueous reaction mixture into an organic solvent like dichloromethane (B109758) or ethyl acetate. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

This compound (Final Product): The final oxime product often precipitates from the reaction mixture upon completion or after the addition of water. The solid is collected by vacuum filtration and washed with water to remove inorganic salts (like KCl from the K₂CO₃ base) and excess hydroxylamine. The crude product is then dried. For higher purity, recrystallization is performed. A common solvent system for quinazoline derivatives is a mixture of ethanol and water (EtOH/H₂O). The pure product is typically obtained as colorless needles or a crystalline solid. The purity can be confirmed by measuring its melting point and using spectroscopic techniques (NMR, IR, Mass Spectrometry).

Chemical Reactivity and Derivatization of 2 Methylquinazoline 4 Carbaldehyde Oxime

Reactions Involving the Oxime Functionality

The oxime group (C=N-OH) is a versatile functional group that can undergo a variety of reactions, including nucleophilic additions, reductions, and rearrangements. These transformations offer pathways to a diverse range of nitrogen-containing compounds.

Nucleophilic Addition Reactions at the C=N Bond

The carbon-nitrogen double bond of the oxime is susceptible to nucleophilic attack, although it is generally less reactive than a carbonyl group. The addition of nucleophiles to the C=N bond can lead to the formation of various substituted hydroxylamines. For instance, the addition of organometallic reagents or cyanide ions would be expected to yield α-substituted hydroxylamines.

However, research on the closely related compound, (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime, revealed that the addition of cyanide was unsuccessful under the attempted reaction conditions. This suggests that the C=N bond in this quinazoline (B50416) derivative may be sterically hindered or electronically deactivated, making nucleophilic addition challenging. Further investigation into a broader range of nucleophiles and reaction conditions would be necessary to fully explore the potential of this reaction pathway for 2-methylquinazoline-4-carbaldehyde oxime.

Reductions of the Oxime Group to Amines

The reduction of oximes is a well-established method for the synthesis of primary amines. A variety of reducing agents can be employed for this transformation, offering different levels of selectivity and reactivity. Common methods include catalytic hydrogenation and reduction with metal hydrides. jove.com

Catalytic hydrogenation, typically using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, is a widely used method for the reduction of oximes to primary amines. researchgate.netmdpi.com This method is often favored for its clean reaction profile.

Alternatively, metal hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of oximes to primary amines. jove.com The choice of reducing agent can be critical to avoid side reactions, especially in molecules with multiple reducible functional groups.

Table 1: Common Reagents for the Reduction of Oximes to Primary Amines

| Reducing Agent | Typical Conditions | Reference |

|---|---|---|

| H₂/Pd/C | H₂ gas, solvent (e.g., ethanol (B145695), acetic acid) | researchgate.net |

| H₂/Raney Ni | H₂ gas, solvent (e.g., ethanol) | researchgate.net |

| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | jove.com |

Transformations to Nitriles or Other Nitrogen-Containing Functional Groups

Aldoximes can be readily dehydrated to form nitriles, a valuable functional group in organic synthesis. This transformation can be achieved using a wide array of dehydrating agents. researchgate.netnih.govorganic-chemistry.org Common reagents for this conversion include acetic anhydride (B1165640), thionyl chloride, and various phosphorus-based reagents.

The reaction proceeds by converting the hydroxyl group of the oxime into a good leaving group, followed by elimination to form the carbon-nitrogen triple bond. The choice of reagent and reaction conditions can be tailored to the specific substrate to maximize yield and minimize side reactions. Given the general reactivity of aldoximes, it is expected that this compound could be converted to 2-methylquinazoline-4-carbonitrile (B11914035) using standard dehydration methods.

Table 2: Selected Reagents for the Dehydration of Aldoximes to Nitriles

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Acetic Anhydride (Ac₂O) | Heat | rsc.org |

| Thionyl Chloride (SOCl₂) | Inert solvent (e.g., CH₂Cl₂, toluene) | researchgate.net |

| Phosphorus Pentoxide (P₂O₅) | Heat | wikipedia.org |

Beckmann Rearrangement and Related Rearrangement Studies

The Beckmann rearrangement is a classic reaction in organic chemistry that converts an oxime into an amide or a lactam in the presence of an acid catalyst. wikipedia.orgbyjus.comorganic-chemistry.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group. This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, resulting in the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. masterorganicchemistry.com

For aldoximes, the migrating group is a hydrogen atom, which would lead to the formation of a primary amide. However, under the acidic conditions of the Beckmann rearrangement, aldoximes often undergo dehydration to form nitriles as the major product. masterorganicchemistry.com To favor the formation of the primary amide from an aldoxime, specific reagents and conditions are required.

While there are no specific studies on the Beckmann rearrangement of this compound, it is plausible that treatment with a strong acid would primarily lead to the formation of 2-methylquinazoline-4-carbonitrile. Further investigation would be needed to determine if specific conditions could promote the formation of 2-methylquinazoline-4-carboxamide.

Modifications and Functionalization of the Quinazoline Ring System

The quinazoline ring is a privileged scaffold in medicinal chemistry and offers several sites for functionalization. The presence of the methyl group at the C2 position provides a key handle for derivatization.

Reactions at the Methyl Group (C2)

The methyl group at the C2 position of the quinazoline ring is activated by the adjacent nitrogen atoms, making its protons acidic and susceptible to deprotonation by a strong base. The resulting carbanion can then react with various electrophiles, allowing for the elongation and functionalization of the C2 side chain.

Studies on related 2-methyl-4(3H)-quinazolinone systems have demonstrated the feasibility of this approach. For example, the use of strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can generate a lithiated intermediate at the C2-methyl position. researchgate.netresearchgate.net This nucleophilic species can then react with a range of electrophiles, as illustrated in the following table.

Table 3: Potential Reactions at the C2-Methyl Group of 2-Methylquinazoline (B3150966) Scaffolds

| Reagent(s) | Electrophile | Product Type |

|---|---|---|

| 1. Strong Base (e.g., n-BuLi, LDA) | Alkyl Halide (R-X) | C2-Alkylated Quinazoline |

| 2. Strong Base (e.g., n-BuLi, LDA) | Aldehyde (R-CHO) | C2-(β-Hydroxyalkyl)quinazoline |

| 3. Strong Base (e.g., n-BuLi, LDA) | Ketone (R₂C=O) | C2-(β-Hydroxyalkyl)quinazoline |

Furthermore, the activated methyl group can participate in condensation reactions with aldehydes, typically in the presence of a dehydrating agent like acetic anhydride, to form styryl derivatives. This reaction provides a convenient route to extend the conjugation of the quinazoline system.

Electrophilic Aromatic Substitution on the Benzo-Fused Ring

Electrophilic aromatic substitution (EAS) reactions are characteristic of aromatic compounds. nih.gov However, in the quinazoline ring system, the pyrimidine (B1678525) moiety is strongly electron-withdrawing. This deactivating effect significantly reduces the electron density of the fused benzene (B151609) ring, making it less susceptible to attack by electrophiles. Consequently, harsh reaction conditions are typically required to achieve electrophilic substitution, and such reactions are not commonly reported for this scaffold. Standard electrophilic reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to proceed slowly, if at all, and may require highly activating reaction conditions.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring in quinazolines is electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present. mdpi.com In precursors like 2,4-dichloroquinazolines, the chlorine atom at the 4-position is significantly more reactive towards nucleophiles than the one at the 2-position. nih.gov

Computational studies using Density Functional Theory (DFT) on 2,4-dichloroquinazoline (B46505) reveal that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for nucleophilic attack. mdpi.com This regioselectivity allows for the controlled synthesis of 4-aminoquinazolines by reacting 2,4-dichloroquinazoline precursors with primary or secondary amines, often at room temperature. mdpi.comnih.gov

For this compound itself, direct nucleophilic substitution on the pyrimidine ring is not feasible as it lacks a suitable leaving group. However, the underlying principle of the pyrimidine ring's susceptibility to nucleophilic attack is crucial. A synthetic strategy could involve the conversion of a related precursor, such as a 4-hydroxyquinazoline (B93491) derivative, into a 4-chloro derivative, which could then undergo regioselective nucleophilic substitution.

Heterocyclic Annulation and Ring-Fused Derivatives (e.g., Triazoloquinazolines)

The quinazoline scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems, such as triazoloquinazolines. dntb.gov.uascispace.com These fused systems are of significant interest in medicinal chemistry. dntb.gov.uaekb.eg A common synthetic route to dntb.gov.uaekb.egnih.govtriazolo[4,3-c]quinazolines involves the cyclization of a 4-hydrazinoquinazoline (B1199610) intermediate. ekb.eg

Starting from this compound, a plausible synthetic pathway to a triazoloquinazoline derivative can be envisioned. This would likely involve the reduction of the oxime to an amine, followed by conversion to a hydrazine (B178648) derivative. This intermediate could then undergo cyclization with a suitable one-carbon synthon (e.g., acetic anhydride or formic acid) to form the fused triazole ring.

A generalized scheme for this type of annulation is presented below:

| Step | Precursor | Reagents and Conditions | Intermediate/Product |

| 1 | 2,4-dichloroquinazoline | Hydrazine hydrate, alcohol, 0-10°C | 2-Chloro-4-hydrazinoquinazoline |

| 2 | 2-Chloro-4-hydrazinoquinazoline | Acetic anhydride, heat | 3-Methyl dntb.gov.uaekb.egnih.govtriazolo[4,3-c]quinazolin-5(6H)-one |

This table illustrates a typical synthesis of a triazoloquinazoline core structure, as documented in the literature. ekb.eg

Chelation Chemistry and Ligand Properties of this compound

The molecular structure of this compound, featuring nitrogen atoms in the quinazoline ring and the oxime group, makes it an excellent candidate as a chelating ligand for transition metals.

Coordination Modes with Transition Metals

The oxime group is a versatile coordinating functional group that can bind to metal ions in several ways. researchgate.net For this compound, several coordination modes are possible:

N,N-Bidentate Chelation: The most probable coordination mode involves the nitrogen atom of the oxime group and the adjacent nitrogen atom at the 3-position (N3) of the quinazoline ring. This would form a stable five-membered chelate ring with the metal center.

Monodentate Coordination: The ligand could coordinate through only the oxime nitrogen. However, this is less likely when the chelating possibility exists.

Bridging Coordination: In polynuclear complexes or coordination polymers, the ligand could bridge two metal centers, potentially using the N1 of the quinazoline ring and the oxime group.

The oxime group can coordinate as a neutral molecule (C=N-OH) or, more commonly, as a deprotonated oximato anion (C=N-O⁻). The deprotonation significantly increases the acidity of the -OH group upon coordination. mdpi.com

Synthesis of Metal Complexes and Coordination Polymers

Quinazoline derivatives are widely used to synthesize metal complexes and coordination polymers with diverse structures and properties. orientjchem.orgnih.govmdpi.com The synthesis of metal complexes with this compound would typically involve reacting the ligand with a metal salt in a suitable solvent, often with gentle heating.

The general procedure involves dissolving the ligand in a solvent like ethanol or DMF and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals). The resulting complex often precipitates from the solution upon cooling or addition of a counter-solvent. orientjchem.org Coordination polymers, which are extended networks of metal ions linked by ligands, can also be synthesized, often under hydrothermal conditions. mdpi.comnih.gov

| Metal Ion | Typical Metal Precursor | Expected Geometry | Reference |

|---|---|---|---|

| Co(II) | Co(NO₃)₂·6H₂O | Tetrahedral or Octahedral | orientjchem.org |

| Ni(II) | NiCl₂·6H₂O | Square Planar or Octahedral | orientjchem.org |

| Cu(II) | CuSO₄·5H₂O | Square Planar or Distorted Octahedral | orientjchem.orgnih.gov |

| Zn(II) | ZnCl₂·5H₂O | Tetrahedral | orientjchem.orgnih.gov |

| Lanthanides (e.g., Eu, Nd) | Ln(NO₃)₃·nH₂O | Coordination Polymers (Various Geometries) | mdpi.com |

Influence of Oxime Tautomerism on Coordination Behavior

While oximes are generally stable, they can theoretically exist in tautomeric equilibrium with their nitrone form. However, the most significant aspect influencing their coordination behavior is the acidity of the oxime's hydroxyl group. Upon coordination to a metal ion, the polarization of the N-O bond increases, making the hydroxyl proton more acidic and facilitating its removal.

The coordination typically occurs through the nitrogen atom. When the ligand binds as a neutral molecule, it acts as a simple Lewis base. Upon deprotonation, it becomes an anionic "oximato" ligand. This change from a neutral to an anionic ligand has profound effects:

Charge Neutralization: It allows the ligand to balance the positive charge of the metal cation, leading to the formation of neutral complexes.

Structural Diversity: The ability to act as both a neutral and anionic ligand contributes to the structural diversity of the resulting metal complexes, influencing their geometry and dimensionality.

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of 2-Methylquinazoline-4-carbaldehyde Oxime and its Derivatives

While a crystal structure for this compound is not publicly available, the crystal structure of the closely related compound, (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime, provides significant insights into the probable molecular conformation and intermolecular interactions that govern the solid-state assembly of this class of quinazoline (B50416) oximes. mdpi.comresearchgate.netsemanticscholar.orgresearchgate.net

X-ray crystallography of (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime reveals a planar geometry of the quinazoline ring system. mdpi.comresearchgate.net The planarity of this core structure is a common feature in many quinazoline derivatives. The oxime substituent is observed to adopt an E conformation, which is supported by the synthetic route from the corresponding aldehyde. mdpi.comresearchgate.net

Table 1: Crystallographic Data for (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime mdpi.comsemanticscholar.org

| Parameter | Value |

| Chemical Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0944(12) |

| b (Å) | 9.8586(8) |

| c (Å) | 9.2424(10) |

| β (°) | 11.696(13) |

| Volume (ų) | 854.61(17) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Calculated Density (g·cm⁻³) | 0.908 |

Note: This data is for a closely related derivative and serves as a model for this compound.

The crystal packing of (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime is characterized by the formation of dimers through hydrogen bonding interactions. mdpi.comresearchgate.net Specifically, the oxime's hydroxyl group (O-H) and the quinazolinone's carbonyl group (C=O) of a neighboring molecule engage in strong O-H···O hydrogen bonds. These interactions create centrosymmetric dimers. mdpi.comresearchgate.net

These dimers are further organized into sheets, with an intersheet distance of approximately 4.03 Å. mdpi.com While not explicitly detailed as the dominant interaction, the formation of these sheets suggests the presence of weaker intermolecular forces, such as C-H···N or C-H···O interactions, and potentially offset π-π stacking between the aromatic quinazoline rings of adjacent dimers, which is a common feature in the crystal packing of planar aromatic molecules.

Table 2: Key Intermolecular Interactions in Crystalline (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime mdpi.comresearchgate.net

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Description |

| Hydrogen Bond | O-H | O=C | ~2.60 | 173.41 | Forms centrosymmetric dimers |

| π-π Stacking | Quinazoline Ring | Quinazoline Ring | ~4.03 | - | Offset stacking between sheets |

Note: This data is for a closely related derivative and serves as a model for this compound.

The existence of polymorphism, where a compound crystallizes into two or more different crystal structures, is a significant area of study in solid-state chemistry. nih.govrsc.orgmdpi.com Similarly, co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a widely used technique to modify the physicochemical properties of active pharmaceutical ingredients. nih.gov

However, a review of the current scientific literature reveals no specific studies on the polymorphism or co-crystallization of this compound or its immediate derivatives. The propensity for a molecule to form polymorphs or co-crystals is influenced by factors such as molecular shape, the presence of hydrogen bond donors and acceptors, and the experimental conditions of crystallization. researchgate.net Given the functional groups present in this compound, it is plausible that it could form polymorphs or co-crystals, but this remains an area for future investigation.

High-Resolution Spectroscopic Characterization (beyond basic identification)

Two-dimensional (2D) NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules where one-dimensional spectra can be crowded or ambiguous. youtube.comsdsu.eduslideshare.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond connectivity information. nih.gov

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a map of C-H single bonds.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular skeleton and assigning quaternary carbons.

Despite the utility of these techniques, a detailed 2D NMR analysis of this compound has not been reported in the available scientific literature. Such a study would be instrumental in definitively assigning all proton and carbon chemical shifts and confirming the connectivity of the molecule.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. ustc.edu.cnnih.gov

For the related compound, (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime, the FTIR spectrum has been reported and shows characteristic absorption bands. mdpi.com The presence of a broad ν(O-H) stretch for the oxime at 3280 cm⁻¹ is indicative of hydrogen bonding. mdpi.com An amide ν(N-H) stretch is observed at 3173 cm⁻¹. mdpi.com Additionally, a ν(C-H) stretch from the oxime is seen at 2876 cm⁻¹, and a broad ν(C=O) stretch appears at 1678 cm⁻¹. mdpi.com The broadening of the O-H and C=O stretches is consistent with their involvement in the hydrogen-bonded dimer formation observed in the crystal structure.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would be a complementary technique to FTIR for a complete vibrational analysis. However, no Raman spectroscopic data for this compound or its close analogues are available in the surveyed literature.

Table 3: Characteristic FTIR Frequencies for (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime mdpi.com

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Oxime O-H | ν(O-H) stretch | 3280 |

| Amide N-H | ν(N-H) stretch | 3173 |

| Oxime C-H | ν(C-H) stretch | 2876 |

| Carbonyl C=O | ν(C=O) stretch | 1678 |

Note: This data is for a closely related derivative and serves as a model for this compound.

Mass Spectrometry Techniques for Precise Mass and Fragmentation Pattern Analysis in Mechanistic Studies

Mass spectrometry serves as a cornerstone in the structural elucidation of novel chemical entities, offering high-precision mass measurements and detailed insights into molecular structure through fragmentation analysis. For the compound This compound , these techniques are critical for confirming its elemental composition and for proposing structural assignments of fragments, which can be instrumental in mechanistic studies of its formation or reactivity.

It is important to note that while mass spectrometric analysis is a standard characterization technique, detailed fragmentation studies specifically for this compound are not extensively documented in publicly available scientific literature. Consequently, the fragmentation pathways and corresponding data presented herein are predicted based on established principles of mass spectrometry and the known fragmentation behavior of the quinazoline core and its substituents.

Precise Mass Measurement

High-resolution mass spectrometry (HRMS), typically employing techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, is essential for determining the elemental formula of a compound. For this compound, the neutral molecular formula is C₁₀H₉N₃O. In positive ion mode, the molecule is expected to be observed as the protonated species, [M+H]⁺. The theoretical exact mass of this ion provides a highly accurate benchmark for experimental verification.

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₁₀H₉N₃O | 187.0746 |

| [M+H]⁺ | C₁₀H₁₀N₃O⁺ | 188.0824 |

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the protonated molecular ion, providing a roadmap of the molecule's structural connectivity. The fragmentation of the quinazoline ring system is well-characterized and typically involves the sequential loss of neutral molecules like hydrogen cyanide (HCN). The substituents on the ring dictate additional, often competing, fragmentation pathways.

For the [M+H]⁺ ion of this compound (m/z 188.0824), several key fragmentation pathways can be postulated:

Loss of Water: The oxime functional group can readily lose a molecule of water (H₂O), a common fragmentation pathway for protonated oximes, leading to the formation of a nitrile ion.

Loss of Hydroxide Radical: Cleavage of the N-O bond in the oxime can result in the loss of a hydroxyl radical (•OH).

Cleavage of the Carbaldehyde Oxime Moiety: The bond between the quinazoline ring and the carbaldehyde oxime substituent can cleave, leading to a fragment corresponding to the 2-methylquinazoline (B3150966) cation.

Fragmentation of the Quinazoline Core: Following or preceding substituent fragmentation, the quinazoline ring itself can break apart, characteristically losing one or more molecules of HCN.

These predicted pathways give rise to a set of diagnostic fragment ions that would be expected in an experimental MS/MS spectrum.

| Predicted m/z (Da) | Proposed Formula | Proposed Neutral Loss | Postulated Fragment Structure/Description |

|---|---|---|---|

| 171.0797 | C₁₀H₉N₃⁺ | •OH | Loss of hydroxyl radical from the oxime group |

| 170.0715 | C₁₀H₈N₃⁺ | H₂O | Loss of water from the protonated oxime, forming a nitrile |

| 143.0660 | C₉H₇N₂⁺ | CH₂NO | Cleavage of the C4-substituent |

| 116.0497 | C₈H₆N⁺ | CH₂NO + HCN | Loss of HCN from the 2-methylquinazoline fragment |

In mechanistic studies, the precise masses of these fragments would allow for the unambiguous assignment of their elemental compositions, confirming the proposed fragmentation pathways. By identifying specific fragments, researchers can verify the integrity of the quinazoline core and the nature of its substituents following a chemical reaction or biological transformation, thus providing critical evidence for the proposed reaction mechanisms.

Theoretical and Computational Chemistry of 2 Methylquinazoline 4 Carbaldehyde Oxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Methylquinazoline-4-carbaldehyde oxime. These calculations, governed by the principles of quantum mechanics, offer a detailed view of the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For quinazoline (B50416) derivatives, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311+G**, are utilized to optimize ground-state geometries and calculate various quantum chemical descriptors. semanticscholar.orgresearchgate.net These descriptors, including electron affinity, ionization potential, electronegativity (χ), energy gap (Egap), hardness (η), softness (S), and electrophilicity (ω), are crucial for predicting the reactivity and stability of the molecule. semanticscholar.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a particularly important parameter, as a smaller gap generally indicates higher reactivity.

| Quantum Chemical Descriptor | Typical Significance in Quinazoline Derivatives |

|---|---|

| Electron Affinity | Measure of the energy change when an electron is added. |

| Ionization Potential | Energy required to remove an electron. |

| Electronegativity (χ) | Tendency to attract electrons. |

| Energy Gap (Egap) | Difference between HOMO and LUMO energies, indicating chemical reactivity. semanticscholar.org |

| Hardness (η) | Resistance to change in electron distribution. |

| Softness (S) | Reciprocal of hardness, indicating the ease of electron cloud distortion. |

| Electrophilicity (ω) | Measure of the ability to accept electrons. semanticscholar.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.com The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. wolfram.comresearchgate.net Green and yellow areas represent regions with near-zero or intermediate potential, respectively. rsc.org For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the quinazoline ring and the oxygen atom of the oxime group, highlighting these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would likely exhibit a positive potential.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energies and spatial distributions of these orbitals are critical in determining the molecule's reactivity and its participation in chemical reactions. youtube.com For quinazoline derivatives, the HOMO is often distributed over the quinazoline ring system, while the LUMO may be localized on specific electron-withdrawing groups. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

| Orbital | Function | Implication for Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Electron donor | Determines nucleophilicity. youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron acceptor | Determines electrophilicity. youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. semanticscholar.org |

Conformational Space Exploration and Energy Minimization

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional conformation. Conformational space exploration for this compound involves identifying all possible spatial arrangements of its atoms (conformers) and determining their relative stabilities. This is typically achieved through systematic or stochastic searches of the potential energy surface. Following the identification of various conformers, energy minimization calculations are performed to find the most stable, low-energy conformation. These calculations are crucial for understanding how the molecule might interact with biological targets or other reactants. For instance, X-ray crystallography studies on similar compounds like (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime have revealed a planar conformation in the crystalline state. mdpi.comsemanticscholar.org

Simulation of Reaction Mechanisms and Transition State Analysis

Computational chemistry provides powerful tools to simulate chemical reaction mechanisms, offering a step-by-step view of how reactants are converted into products. For the synthesis or reactions of this compound, these simulations can elucidate the pathways involved, identify key intermediates, and determine the energy barriers associated with each step. Transition state analysis is a critical component of these simulations, involving the location and characterization of the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Various synthetic routes for quinazoline derivatives have been proposed and studied, often involving condensation and cyclization reactions. researchgate.netnih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. For this compound, DFT methods can be employed to calculate vibrational frequencies (FTIR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.gov For example, the calculated vibrational frequencies for quinazoline derivatives have been shown to be in good agreement with experimental FTIR spectra. nih.gov Similarly, calculated 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra. Discrepancies between calculated and experimental data can often be resolved by considering solvent effects or by refining the computational methodology. Experimental data for the related compound (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime shows characteristic FTIR peaks for O-H, N-H, and C=O stretches, and its NMR spectra reveal the positions of the various protons and carbons in the molecule. mdpi.comsemanticscholar.org

| Spectroscopic Technique | Predicted Parameters | Importance |

|---|---|---|

| FTIR/Raman | Vibrational frequencies | Identification of functional groups and molecular structure confirmation. nih.gov |

| NMR | Chemical shifts and coupling constants | Detailed structural elucidation. |

| UV-Vis | Electronic transition energies and wavelengths | Information on electronic structure and conjugation. nih.gov |

Applications in Advanced Chemical Synthesis and Material Science

2-Methylquinazoline-4-carbaldehyde Oxime as a Building Block in Complex Molecule Synthesis

This compound is a versatile organic compound that holds significant promise as a foundational component in the assembly of more complex molecular structures. Its utility stems from the presence of multiple reactive sites within its quinazoline (B50416) and oxime functionalities, which allow for a variety of chemical transformations. The quinazoline ring system is a prominent feature in numerous biologically active compounds, making derivatives of this compound attractive targets for medicinal chemistry and drug discovery. nih.gov

Precursor for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are of paramount importance in the field of organic chemistry, largely due to their widespread presence in pharmaceuticals and other bioactive molecules. digitellinc.comnih.gov this compound serves as a valuable precursor for the synthesis of a diverse array of these heterocyclic systems. The oxime group can undergo various cyclization reactions, acting as a linchpin for the formation of new rings.

For instance, the oxime moiety can be readily converted into a nitrile oxide, which can then participate in 1,3-dipolar cycloaddition reactions with alkenes or alkynes to furnish isoxazole (B147169) or isoxazoline (B3343090) rings, respectively. Furthermore, the nitrogen atom of the oxime can act as a nucleophile in intramolecular reactions, leading to the formation of fused heterocyclic systems. The versatility of the quinazoline scaffold allows for the generation of novel compound libraries with potential therapeutic applications. nih.gov

A closely related compound, (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime, has been highlighted for its potential in synthesizing more complex molecules. mdpi.comsemanticscholar.org Its synthesis from 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde (B171833) and hydroxylamine (B1172632) hydrochloride demonstrates a straightforward method for accessing such oxime derivatives. mdpi.comsemanticscholar.org

Table 1: Synthesis of a Related Quinazoline Oxime Derivative

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde | Hydroxylamine hydrochloride (1.1 equiv) | K₂CO₃ (1 equiv) | EtOH | ~60 | 58 | mdpi.comsemanticscholar.org |

Scaffold for Multi-step Organic Transformations

The concept of a "privileged scaffold" is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets. nih.gov The quinazoline core is considered one such scaffold, and this compound is a prime example of a molecule that can be elaborated upon through multi-step organic transformations. nih.gov

The methyl group at the 2-position of the quinazoline ring can be functionalized, for instance, through condensation reactions. The oxime group itself can be hydrolyzed back to the aldehyde, which can then participate in a wide range of classical organic reactions such as Wittig reactions, aldol (B89426) condensations, and reductive aminations. This allows for the introduction of a vast array of substituents and functional groups, each potentially modulating the biological activity of the resulting molecule. The ability to perform a sequence of reactions on this scaffold enables the systematic exploration of chemical space and the optimization of lead compounds in drug discovery programs. nih.gov

Role in Catalysis

The application of quinazoline derivatives extends into the realm of catalysis, where they can play a role in both homogeneous and heterogeneous systems. The nitrogen atoms within the quinazoline ring and the oxime functionality can coordinate to metal centers, making these molecules attractive candidates for ligand design in metal-catalyzed organic reactions. nih.gov

Oxime Derivatives as Ligands in Metal-Catalyzed Organic Reactions

The nitrogen and oxygen atoms of the oxime group in this compound can act as a bidentate ligand, chelating to a metal center. This coordination can influence the reactivity and selectivity of the metal catalyst. For example, complexes of quinazoline derivatives with transition metals like copper, palladium, and iron have been employed in various cross-coupling and C-H activation reactions. nih.govnih.gov

The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the quinazoline ring. This modularity is a key advantage in the development of new catalysts with improved performance for specific organic transformations. While direct catalytic applications of this compound are not extensively documented, the known coordination chemistry of quinazolines and oximes suggests its potential in this area. orientjchem.orgmdpi.com Structurally similar oxime-containing ligands have been successfully used to form complexes with ruthenium and osmium, which have shown potential anticancer properties. mdpi.comresearchgate.netresearchgate.net

Design of Heterogeneous or Homogeneous Catalytic Systems

The distinction between homogeneous and heterogeneous catalysis is crucial for practical applications, with heterogeneous catalysts being generally preferred for ease of separation and recycling. This compound can be a component in the design of both types of catalytic systems.

In homogeneous catalysis, the metal complex of the quinazoline oxime ligand would be soluble in the reaction medium. mdpi.com For heterogeneous catalysis, the ligand could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This can be achieved by introducing a suitable functional group onto the quinazoline scaffold that can be covalently linked to the support. The resulting supported catalyst would combine the catalytic activity of the metal complex with the practical advantages of a heterogeneous system.

Applications in Coordination Polymer and Metal-Organic Framework (MOF) Design

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net These materials have garnered significant interest due to their porous nature and potential applications in gas storage, separation, and catalysis. rsc.org

The ditopic nature of this compound, with potential coordination sites at the quinazoline ring nitrogens and the oxime group, makes it a promising candidate as a linker in the design of coordination polymers and MOFs. The geometry and connectivity of the resulting framework would be dictated by the coordination preferences of the metal ion and the bridging mode of the quinazoline oxime ligand.

The pores within a MOF constructed from this ligand could be functionalized by the quinazoline and oxime moieties, potentially leading to materials with selective adsorption properties or catalytic activity. While the use of this compound in MOF synthesis is an emerging area, the synthesis of coordination polymers from various nitrogen-containing heterocyclic ligands is well-established, suggesting a fertile ground for future research. researchgate.net For instance, zirconium-based MOFs have been shown to effectively encapsulate oximes for controlled release applications. nih.gov

Use as a Bridging Ligand in Supramolecular Assemblies

The nitrogen atoms within the quinazoline ring and the nitrogen and oxygen atoms of the oxime group present multiple coordination sites. This characteristic suggests that this compound could function as a bridging ligand to connect metal centers, forming one-, two-, or three-dimensional supramolecular assemblies. The geometry and electronic properties of the resulting coordination polymers would be dictated by the coordination preferences of the metal ion and the stereochemistry of the oxime ligand. While specific research on this compound in this capacity is not yet published, the broader class of quinazoline-containing ligands has been shown to form diverse supramolecular structures. researchgate.net

Synthesis of Novel Materials with Tunable Properties

The functional groups of this compound offer avenues for chemical modification, allowing for the synthesis of novel materials with tailored properties. For instance, the oxime group can be hydrolyzed back to a carbonyl, or further reacted to form more complex derivatives. The quinazoline ring itself can be substituted at various positions to modulate the electronic and steric characteristics of the molecule. This adaptability could lead to the creation of materials with tunable optical, electronic, or host-guest properties. However, specific examples of such materials derived directly from this compound are not currently documented in scientific literature.

Functional Materials Derived from this compound Scaffolds

Building upon its potential as a versatile chemical scaffold, this compound is a promising candidate for the development of advanced functional materials.

Precursors for Optoelectronic or Photoactive Materials

The quinazoline core is a known chromophore, and its derivatives have been investigated for their fluorescent and electroluminescent properties. researchgate.netresearchgate.net The extended π-system of the quinazoline ring in this compound suggests that it could serve as a precursor for materials with interesting photophysical properties. By incorporating this scaffold into larger conjugated systems, it may be possible to develop new organic light-emitting diode (OLED) materials, fluorescent probes, or nonlinear optical materials. Research in the broader area of functionalized quinazolines supports this potential application. researchgate.netresearchgate.net

Interactive Table: Potential Optoelectronic Applications of Quinazoline Scaffolds

| Application Area | Potential Role of Quinazoline Scaffold | Key Structural Features |

| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material | Extended π-conjugation, high quantum yield |

| Fluorescent Sensors | Chemo- or biosensor | Environment-sensitive fluorescence |

| Nonlinear Optics | Second- or third-order NLO material | Large hyperpolarizability |

| Dye-Sensitized Solar Cells (DSSCs) | Photosensitizer | Strong absorption in the visible spectrum |

Components in Chemical Sensing or Detection Systems

The Lewis basic nitrogen atoms of the quinazoline ring and the oxime group make this compound a candidate for use in chemical sensors. researchgate.netmdpi.com These sites can interact with metal ions or other analytes, leading to a detectable change in a physical property, such as color or fluorescence. While specific studies on this compound as a chemical sensor are lacking, the quinazoline moiety has been successfully incorporated into various sensing platforms for the detection of a range of analytes. researchgate.neturfu.ru

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for 2-Methylquinazoline-4-carbaldehyde Oxime

The current known synthesis of the tautomeric form, (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime, involves the reaction of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde (B171833) with hydroxylamine (B1172632) hydrochloride in the presence of potassium carbonate. researchgate.net While effective, future research could focus on developing more sustainable and efficient synthetic protocols. Green chemistry principles offer a roadmap for such advancements.

For instance, the use of microwave irradiation has been shown to accelerate the synthesis of other quinazoline (B50416) and quinazolinone derivatives, often leading to higher yields in shorter reaction times. researchgate.net Exploring microwave-assisted synthesis for this compound could provide a more energy-efficient route. Furthermore, the development of catalytic, one-pot, multi-component reactions represents a highly attractive strategy. nih.gov A future approach could involve a four-component reaction of an appropriate aniline, an aldehyde, and a nitrogen source under metal-free conditions to construct the quinazoline core and introduce the carbaldehyde oxime functionality in a single step.

| Synthetic Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. |

| One-Pot Multi-Component Reactions | High atom economy, operational simplicity, reduced waste. |

| Magnetically Recoverable Nanocatalysts | Easy catalyst separation and recycling, enhanced sustainability. |

| Metal-Catalyst-Free Conditions | Lower cost, reduced toxicity and environmental impact. |

Investigation of Unprecedented Reactivity Patterns and Chemical Transformations

The chemical reactivity of this compound is largely uncharted territory. The oxime functional group is known for its versatile reactivity, which can be exploited to synthesize a variety of other heterocyclic systems. nsf.govresearchgate.netosi.lv Future investigations could explore the rich chemical transformations of this molecule.

One area of interest is the Beckmann rearrangement of the oxime to form an amide, a classic transformation that could lead to novel quinazoline-based structures. The conditions for such a rearrangement on this specific heterocyclic scaffold would need to be carefully investigated. Additionally, the oxime moiety can participate in cycloaddition reactions, serving as a building block for the synthesis of more complex fused heterocyclic systems. nsf.gov The N-O bond of the oxime is also susceptible to cleavage under various conditions, which could be utilized in transition metal-catalyzed reactions to form new C-N, C-O, or C-C bonds. researchgate.net

Furthermore, the quinazoline ring itself offers sites for chemical modification. While the parent quinazoline is known to be reactive towards nucleophilic attack at the 4-position, the substitution pattern of this compound may alter this reactivity. scispace.com A systematic study of its behavior with various electrophiles and nucleophiles would provide valuable insights into its chemical properties.

Exploration of Polymeric or Dendrimeric Architectures Incorporating the this compound Moiety

The incorporation of unique heterocyclic moieties into polymeric and dendrimeric structures is a burgeoning field of materials science. The this compound moiety possesses reactive handles that could be leveraged for polymerization or attachment to dendritic scaffolds.

The oxime group can undergo "click" reactions, such as oxime ligation with carbonyls or hydroxylamines, providing an efficient and bioorthogonal method for polymer functionalization or the synthesis of block copolymers. nsf.govnih.gov This could lead to the development of novel polymers with tailored properties, where the quinazoline unit imparts specific electronic, optical, or biological characteristics. For example, polymers containing this moiety could be investigated for applications in organic electronics or as specialty coatings.

Dendrimers, with their well-defined, highly branched structures, offer another platform for the incorporation of this compound. The oxime functionality could be attached to the periphery of a dendrimer, creating a macromolecule with a high density of quinazoline units on its surface. umich.eduacs.orgnih.gov Such dendrimers could be explored for applications in drug delivery, where the quinazoline moieties might interact with biological targets, or as catalytic scavengers. rsc.org The specific interactions between oximes and PAMAM dendrimers have been studied, providing a basis for designing such systems. acs.orgnih.gov

| Macromolecular Architecture | Potential Application | Synthetic Strategy |

| Linear Polymers | Organic electronics, specialty coatings | Oxime-based "click" chemistry, polycondensation |

| Block Copolymers | Self-assembling materials, nanostructures | Reversible addition-fragmentation chain-transfer (RAFT) polymerization followed by oxime ligation |

| Dendrimers | Drug delivery, catalysis, molecular recognition | Convergent or divergent synthesis with peripheral oxime functionalization |

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry provides powerful tools for predicting the properties and reactivity of novel molecules, guiding experimental work and accelerating discovery. Advanced theoretical modeling of this compound can offer profound insights into its chemical behavior.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. tandfonline.comtandfonline.comnih.gov Such studies can also predict its reactivity through the analysis of molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, identifying sites susceptible to electrophilic or nucleophilic attack. tandfonline.comtandfonline.comnih.gov This information would be invaluable for designing new reactions and understanding the outcomes of planned chemical transformations.

Furthermore, theoretical models can be used to explore the potential of this compound in various applications. For example, molecular docking studies could predict its binding affinity to specific biological targets, such as enzymes or receptors, guiding its development as a potential therapeutic agent. tandfonline.comtandfonline.com Similarly, computational simulations could model its interaction with metal ions or its behavior when incorporated into a polymer chain, aiding in the design of new materials.

Potential for Derivatization in the Field of Environmental Chemistry

The unique structural features of this compound, particularly the presence of multiple nitrogen atoms and an oxime group, suggest its potential for derivatization for applications in environmental chemistry.

One promising area is the development of novel chelating agents for heavy metal remediation. The nitrogen atoms in the quinazoline ring and the oxime moiety can act as donor atoms, coordinating with metal ions. orientjchem.org By modifying the structure to enhance its binding affinity and selectivity for specific toxic metals, new ligands could be designed for the detection and removal of heavy metals from contaminated water.

Q & A

Q. What are the most effective synthetic routes for 2-methylquinazoline-4-carbaldehyde oxime, and how do reaction conditions influence yield?

- Methodological Answer : Electrochemical synthesis using an aluminum-carbon electrode system and acetic acid electrolyte enables oxidative cyclization of 2-aminobenzamides at room temperature, yielding 2-methylquinazolin-4(3H)-one derivatives in high efficiency (70–85%) . Alternative thermal methods (e.g., coupling with benzyl chlorides at 80–120°C) often require transition metals and produce lower yields (50–65%) . Key parameters include:

- Electrolyte : Acetic acid minimizes side reactions.

- Electrode Material : Aluminum anode facilitates cyclization via radical intermediates.

- Temperature : Room temperature prevents decomposition of labile oxime groups.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify oxime proton signals at δ 8.2–8.5 ppm and confirm aldehyde-to-oxime conversion via disappearance of the aldehyde peak .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group ) with lattice parameters Å, Å, and validate molecular geometry and hydrogen-bonding networks .

- GC-FTIR : Resolves isomerization dynamics (e.g., syn/anti oxime conformers) via wavenumber-selective chromatograms .

Q. How can researchers differentiate this compound from structurally similar oximes?

- Methodological Answer :

- HPLC-MS : Retention time and values (e.g., molecular ion at ) distinguish it from shorter-chain analogs like acetone oxime () .

- Reactivity Profiling : Quinazoline oximes undergo nucleophilic substitution at the aldehyde carbon, unlike benzaldehyde oximes, which react preferentially at the aromatic ring .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound in radical versus ionic pathways?

- Methodological Answer :

- Radical Pathways : N-Heterocyclic carbene (NHC) catalysis generates ketyl and iminyl radicals during ring-opening acylation, confirmed by trapping experiments and EPR spectroscopy .

- Ionic Pathways : Acidic conditions protonate the oxime group, directing electrophilic substitution at the quinazoline C4 position. Computational studies (DFT) show a 15 kcal/mol activation barrier for this step .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Data Triangulation : Compare fungicidal IC values across standardized assays (e.g., mycelial growth inhibition vs. spore germination). For example, trifluoromethyl-pyrazole oxime esters show IC = 0.2 mg/mL in E. coli but require higher doses (0.5 mg/mL) in fungal models .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) to enhance oxidative stability and reduce off-target interactions .

Q. What computational strategies predict the tautomeric equilibrium of this compound in solution?

- Methodological Answer :

- MD Simulations : Solvent-dependent tautomer ratios (syn vs. anti) correlate with dielectric constant (). In water (), syn tautomers dominate (85%) due to hydrogen bonding with solvent .

- pKa Calculations : Oxime α-carbon pKa shifts from 4.2 (free oxime) to 3.5 when conjugated to quinazoline, affecting protonation-dependent reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.